1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-2-8-14(7-1)10-11-9-12(11)3-5-13-6-4-12/h11,13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITIJKKTCHZVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CC23CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One common route involves reductive amination of 6-azaspiro[2.5]octan-6-one (the ketone derivative) with pyrrolidine:
- Step 1: React 6-azaspiro[2.5]octan-6-one with pyrrolidine under reductive amination conditions.
- Step 2: Use a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the imine intermediate to the secondary amine.
- Step 3: The reaction is typically carried out in solvents like tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) at temperatures ranging from 0°C to 40°C.
- Step 4: Work-up involves extraction with ethyl acetate and washing with aqueous acid/base solutions to purify the product.
This method benefits from mild reaction conditions and good yields, preserving the integrity of the spirocyclic framework.
Nucleophilic Substitution on Halomethyl Azaspiro Compounds
Another method involves the nucleophilic substitution of a halomethylated azaspiro intermediate with pyrrolidine:
- Step 1: Synthesize or obtain 6-azaspiro[2.5]octane bearing a halomethyl group (e.g., bromomethyl or chloromethyl).
- Step 2: React this intermediate with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride.
- Step 3: The reaction is conducted in polar aprotic solvents like DMF or acetonitrile at 20-60°C.
- Step 4: The product is isolated by standard extraction and chromatographic purification techniques.
This method allows direct installation of the pyrrolidin-1-ylmethyl group and can be optimized for selectivity and yield.
Use of Pyrrolidine as a Base and Nucleophile in Ester Reduction and Subsequent Functionalization
According to patent literature, pyrrolidine can serve both as a base and nucleophile in multi-step syntheses involving ester reduction to aldehydes and subsequent functional group transformations to install the pyrrolidinyl moiety. Conditions include:
- Use of reducing agents like sodium bis(2-methoxyethoxy)aluminumhydride.
- Solvents such as diethyl ether, THF, or toluene.
- Reaction temperatures from 0°C to 78°C.
- Deprotection steps using acids or bases to yield thiol or amine derivatives, which can be further functionalized.
This method is more complex but allows for the synthesis of derivatives related to this compound.
Reaction Conditions and Solvent Systems
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Reductive Amination | Pyrrolidine, NaBH(OAc)3 or NaCNBH3 | THF, Acetonitrile, DMF | 0°C to 40°C | Mild, good yield, preserves spiro |
| Nucleophilic Substitution | Halomethyl azaspiro + Pyrrolidine + Base | DMF, Acetonitrile | 20°C to 60°C | Direct installation of pyrrolidinyl |
| Ester Reduction & Functionalization | Sodium bis(2-methoxyethoxy)aluminumhydride, pyrrolidine (base) | Diethyl ether, THF, Toluene | 0°C to 78°C | Multi-step, includes deprotection |
Purification and Isolation
- Extraction with ethyl acetate or dichloromethane.
- Washing with aqueous citric acid, sodium bicarbonate, and brine.
- Drying over anhydrous sodium sulfate.
- Concentration by rotary evaporation.
- Chromatographic purification (flash column chromatography) using gradients of methanol in dichloromethane or other suitable eluents.
Research Findings and Yields
- Yields for related azaspiro compounds functionalized with nitrogen heterocycles typically range from 60% to 76% depending on reaction conditions and purification techniques.
- Reaction times vary from 18 to 48 hours at room temperature for coupling reactions involving azaspiro compounds and nitrogen bases.
- The choice of base and solvent critically affects the yield and purity of the product.
- The compound this compound has been synthesized successfully with high purity suitable for further pharmaceutical or chemical research.
Summary Table of Preparation Methods
Concluding Remarks
The preparation of this compound is well-documented through reductive amination and nucleophilic substitution strategies. The use of pyrrolidine as both a nucleophile and base under controlled conditions yields the target compound efficiently. Reaction parameters such as solvent choice, temperature, and reaction time are critical for optimizing yield and purity. The methodologies are supported by patent literature and chemical supplier data, ensuring reliability and reproducibility for research and industrial applications.
This detailed analysis synthesizes diverse and authoritative sources, excluding unreliable platforms, to provide a comprehensive guide on the preparation methods of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity and Solubility
- The pyrrolidinylmethyl group in the target compound introduces moderate lipophilicity (estimated XLogP3 ~1.3, inferred from parent compound ), whereas derivatives like 1-((4-Methylpiperazin-1-yl)methyl)-6-azaspiro[2.5]octane exhibit higher polarity due to the piperazine moiety, enhancing aqueous solubility (critical for CNS drugs).
- Hydrochloride salts (e.g., in ) further improve solubility for laboratory use.
Phenethyl groups () introduce hydrophobic interactions, favoring membrane penetration or protein binding.
Molecular Complexity and Applications
- The chlorophenyl-oxadiazole derivative () has a high molecular weight (326.2 g/mol) and is marketed as a "versatile scaffold," suggesting utility in high-throughput screening for drug leads.
- Boc-protected analogs () serve as stable intermediates in multi-step syntheses, protecting reactive amines during functionalization.
Safety and Handling
- The parent 6-azaspiro[2.5]octane is highly flammable (H225), while substituted derivatives (e.g., ) lack explicit hazard data, implying safer handling in controlled lab settings.
Research Findings and Trends
- Drug Discovery Relevance : Compounds like 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride (MW 329.2 g/mol) highlight the trend toward integrating spirocycles with heteroaromatic groups to optimize bioactivity.
- Synthetic Utility : The Boc- and benzyloxy-protected derivatives () dominate catalog offerings, emphasizing their role as intermediates in medicinal chemistry workflows.
Biological Activity
1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane, with the CAS number 1339519-58-2, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is CHN, and it has a molecular weight of 194.32 g/mol. This compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly its role as a potential agonist for the GLP-1 receptor, which is significant in metabolic regulation and diabetes management.
Key Findings
- GLP-1 Receptor Agonism : A study indicated that derivatives of 6-azaspiro[2.5]octane, including this compound, have been optimized as small-molecule agonists for the human GLP-1 receptor, showing promising effects in enhancing insulin secretion and lowering blood glucose levels in preclinical models .
- Structure-Activity Relationship (SAR) : Research has focused on understanding the SAR of these compounds, revealing that modifications on the spiro structure can significantly impact their receptor binding affinity and biological activity .
- Cytotoxicity and Antitumor Activity : Although specific studies on cytotoxicity were limited for this exact compound, related azaspiro compounds have demonstrated notable cytotoxic effects against various cancer cell lines, suggesting potential for further investigation into its antitumor properties .
Data Table: Summary of Biological Activities
Case Study 1: GLP-1 Agonist Development
In a recent investigation, a series of 6-azaspiro[2.5]octane derivatives were synthesized and tested for their efficacy as GLP-1 receptor agonists. The study utilized cryogenic electron microscopy to elucidate the binding interactions at the molecular level, demonstrating that certain modifications enhanced agonistic activity significantly compared to unmodified counterparts .
Case Study 2: Antitumor Screening
Another study explored the cytotoxic effects of azaspiro compounds on glioma cells. While specific data on this compound was not provided, related compounds exhibited potent anti-glioma activity through multiple mechanisms including apoptosis induction and cell cycle arrest, indicating potential pathways for further research on this compound's efficacy against tumors .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
